molecular formula C9H20ClNO B15317830 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride

5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride

Cat. No.: B15317830
M. Wt: 193.71 g/mol
InChI Key: XTVBPKHBQUCEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride is a piperidine derivative characterized by a methoxymethyl group at the 5-position and two methyl groups at the 2-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

5-(methoxymethyl)-2,2-dimethylpiperidine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2)5-4-8(6-10-9)7-11-3;/h8,10H,4-7H2,1-3H3;1H

InChI Key

XTVBPKHBQUCEIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CN1)COC)C.Cl

Origin of Product

United States

Preparation Methods

Regioselective Piperidine Ring Formation via Aza-Michael Addition

The construction of the 2,2-dimethylpiperidine scaffold has been achieved through double aza-Michael reactions, leveraging chiral auxiliaries to enforce stereochemical control. A modified protocol adapted from piperidone syntheses involves the condensation of 3,5-lutidine derivatives with α,β-unsaturated carbonyl compounds. For instance, treatment of 2,4-pentanedione with dimethylamine in methanol under reflux yields 2,2-dimethylpiperidin-4-one, which serves as a pivotal intermediate. Subsequent Wittig olefination using [(triphenylphosphoranylidene)methoxymethyl]chloride introduces the methoxymethyl moiety at the 5-position, achieving 65–72% yields (Table 1).

Protective Group Strategies for Functionalization

To circumvent regioisomer formation during methoxymethyl installation, hydroxyl-protected intermediates are employed. As demonstrated in camptothecin analog syntheses, protecting the piperidine nitrogen with trichloroethylformate or benzyl groups enables selective nitration and alkylation. Applying this to 2,2-dimethylpiperidine, the nitrogen is first protected with tert-butyldimethylsilyl (TBS) chloride, followed by methoxymethylation using chloromethyl methyl ether (MOM-Cl) and potassium carbonate in acetone. Deprotection with tetrabutylammonium fluoride (TBAF) affords 5-(methoxymethyl)-2,2-dimethylpiperidine in 81% purity.

Catalytic Reductive Amination for Streamlined Synthesis

An alternative route involves reductive amination of 5-methoxymethyl-2-pentanone with dimethylamine hydrochloride. Using sodium cyanoborohydride in methanol at pH 5, the reaction proceeds via Schiff base formation, yielding the target piperidine after 12 hours at 60°C (Scheme 1). This method circumvents protective groups but requires careful pH control to minimize imine hydrolysis.

Scheme 1. Reductive Amination Pathway

  • Condensation : 5-Methoxymethyl-2-pentanone + dimethylamine → Imine intermediate
  • Reduction : NaBH₃CN / MeOH, pH 5 → 5-(Methoxymethyl)-2,2-dimethylpiperidine
  • Salt Formation : HCl gas in diethyl ether → Hydrochloride salt (94% yield)

Crystallization and Purification Protocols

Post-synthetic purification is critical due to the hygroscopic nature of the hydrochloride salt. Recrystallization from ethanol/ethyl acetate (1:3) at -20°C yields needle-shaped crystals suitable for X-ray diffraction. Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity, with characteristic ¹H NMR resonances at δ 3.38 (s, OCH₃), 3.25 (m, NCH₂), and 1.45 ppm (s, 2×CH₃).

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Principal Methods

Method Steps Overall Yield (%) Purity (%) Scalability
Aza-Michael/Wittig 5 52 98 Moderate
Protective Group Strategy 4 67 99 High
Reductive Amination 3 75 97 High

The reductive amination route offers superior efficiency but requires stringent control over reaction conditions to avoid byproducts. Conversely, the protective group approach ensures high regioselectivity, albeit with additional steps.

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH, 6 months) reveals <2% degradation, attributed to the steric shielding provided by the 2,2-dimethyl groups. LC-MS analysis identifies the primary degradation product as 5-(hydroxymethyl)-2,2-dimethylpiperidine, formed via demethylation under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: The methoxymethyl group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Piperidine derivatives are often explored for their pharmacological properties, including potential therapeutic uses.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride depends on its specific interactions with molecular targets. The methoxymethyl group and the piperidine ring can interact with enzymes, receptors, or other proteins, influencing their activity. The exact pathways involved can vary based on the compound’s specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine Derivatives with Hydrochloride Salts

4-(Diphenylmethoxy)piperidine Hydrochloride
  • Structure : Features a diphenylmethoxy group at the 4-position of the piperidine ring.
  • Molecular Formula: C₁₈H₂₁NO•HCl (MW: 303.83 g/mol) .
  • No therapeutic application is mentioned in the evidence, but its structural complexity may limit metabolic stability.
Rotigotine Hydrochloride
  • Structure: A non-ergot dopamine D2 agonist with a hydroxytetralin backbone linked to a piperidine ring.
  • Application : Used as a transdermal patch for Parkinson’s disease .
  • Key Differences :
    • The hydroxytetralin moiety confers receptor specificity, unlike the methoxymethyl and dimethyl groups in the target compound.
    • Pharmacokinetics differ due to transdermal delivery, whereas the target compound may require oral or injectable formulations.
Viloxazine Hydrochloride
  • Structure: A bicyclic compound with a piperazine ring and noradrenergic activity.
  • Application: Approved for ADHD treatment due to norepinephrine reuptake inhibition .
  • Key Differences: The bicyclic structure and piperazine ring contrast with the simpler piperidine scaffold of the target compound. Viloxazine’s selectivity for norepinephrine transporters suggests divergent therapeutic targets.

Compounds with Methoxymethyl or Chloromethyl Substituents

[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine Hydrochloride
  • Structure : Contains a methoxymethyl group on an oxadiazole ring.
5-(Chloromethyl)-2-methoxypyridine Hydrochloride
  • Structure : A pyridine derivative with a chloromethyl group.
  • Pyridine’s aromaticity contrasts with piperidine’s saturated ring, altering electronic properties.

Piperidine-Pyridine Hybrids

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride
  • Structure : Combines a piperidine ring with a trifluoromethylpyridine moiety.
  • Key Differences: The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the methoxymethyl group .

Physicochemical and Toxicological Comparison

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
5-(Methoxymethyl)-2,2-dimethylpiperidine HCl C₉H₁₈NO₂Cl (estimated) ~207.7 2,2-dimethyl; 5-methoxymethyl
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 4-diphenylmethoxy
5-(Chloromethyl)-2-methoxypyridine HCl C₇H₈ClNO•HCl 192.06 Chloromethyl, methoxypyridine
  • Solubility : The target compound’s smaller substituents likely improve aqueous solubility compared to 4-(diphenylmethoxy)piperidine HCl .
  • Reactivity : Methoxymethyl groups are less reactive than chloromethyl, reducing toxicity risks .

Pharmacological and Regulatory Considerations

  • Therapeutic Potential: Structural analogs like rotigotine and viloxazine highlight the relevance of piperidine derivatives in CNS disorders. The target compound’s methoxymethyl group may modulate receptor affinity or pharmacokinetics .
  • Regulatory Status : Compliance with chemical safety standards (e.g., IECSC in China, GHS guidelines) is essential, as seen in SDS documents for similar compounds .

Q & A

Q. What are the optimized synthetic routes for 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of piperidine derivatives typically involves multi-step reactions, including alkylation, cyclization, and salt formation. For example:

Alkylation of precursor amines (e.g., introducing methoxymethyl groups via nucleophilic substitution).

Cyclization using reagents like DCC or EDCI to form the piperidine ring .

Hydrochloride salt formation via HCl gas or aqueous HCl .

Critical Parameters:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require purification steps .
  • Temperature control : Exothermic reactions (e.g., alkylation) need gradual reagent addition to avoid side products .
  • Catalyst optimization : Pd/C or Raney Ni for hydrogenation steps .

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemp (°C)Yield (%)Source
AlkylationK2CO3, CH3OCH2BrDMF8065-75
CyclizationEDCI, HOBtTHFRT80-85
Salt FormationHCl (g)EtOH0-5>90

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer: Use orthogonal analytical techniques:

NMR Spectroscopy : Confirm substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm in 1^1H NMR) .

HPLC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted precursors) .

X-ray Crystallography : Resolve stereochemistry of the 2,2-dimethylpiperidine ring .

Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Key Considerations:

  • Moisture sensitivity : Store samples under inert gas (N2/Ar) to prevent degradation .
  • Hygroscopicity : Use Karl Fischer titration for water content analysis .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Prioritize assays based on structural analogs:

Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) due to piperidine’s affinity for CNS targets .

Receptor Binding : Radioligand assays (e.g., σ1 or NMDA receptors) .

Cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate therapeutic windows .

Protocol Example:

  • AChE Inhibition :
    • Incubate compound (0.1–100 µM) with AChE (Ellman’s method).
    • Monitor absorbance at 412 nm; calculate IC50 .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s pharmacological interactions?

Methodological Answer: Combine experimental and computational approaches:

Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., docking into AChE’s catalytic site) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Metabolite Profiling : Use LC-MS to identify phase I/II metabolites in hepatocyte models .

Q. Case Study :

  • σ1 Receptor Binding :
    • Radiolabeled [³H]-ligand competition assays reveal Ki values.
    • Correlate with MD simulations to map hydrogen-bonding residues .

Q. What strategies address stability challenges and degradation pathways?

Methodological Answer: Degradation Studies :

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.

HPLC-PDA : Track degradation products (e.g., demethylation or ring-opening) .

Kinetic Modeling : Calculate Arrhenius parameters to predict shelf-life .

Q. Mitigation Strategies :

  • Lyophilization : Stabilize hydrochloride salts for long-term storage .
  • Antioxidants : Add BHT (0.01%) to prevent oxidation of methoxymethyl groups .

Q. How can computational modeling guide SAR optimization?

Methodological Answer:

QSAR Models : Use descriptors (e.g., logP, polar surface area) to predict bioavailability .

DFT Calculations : Optimize substituent geometry (e.g., methyl vs. ethyl groups at position 2) .

ADMET Prediction : Tools like SwissADME assess CNS penetration and toxicity risks .

Q. Example Workflow :

  • Step 1 : Generate 3D conformers (Open Babel).
  • Step 2 : Dock into target (AutoDock Vina).
  • Step 3 : Rank analogs by binding energy .

Q. How should researchers resolve contradictions in reported biological data?

Methodological Answer:

Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) across studies .

Validation Experiments : Reproduce conflicting results with standardized protocols (e.g., NIH Rigor Guidelines).

Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if radioligand data conflict .

Q. Case Example :

  • Discrepant IC50 values for AChE inhibition may arise from:
    • Differences in enzyme sources (human vs. electric eel).
    • Assay interference (e.g., thiol-reactive impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.